molecular formula C19H22N2O6 B2479435 Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate CAS No. 1421513-52-1

Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

Cat. No. B2479435
M. Wt: 374.393
InChI Key: VHFLOGWXJFATBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate” is a complex organic compound. It contains a benzoate group (a benzene ring with a carboxylate group), an amide group (a carbonyl group attached to a nitrogen), and a furan ring (a five-membered ring with four carbon atoms and one oxygen atom) .


Molecular Structure Analysis

The molecule contains a total of 39 atoms, including 19 Hydrogen atoms, 16 Carbon atoms, 1 Nitrogen atom, and 3 Oxygen atoms . It also contains multiple bonds, including 2 double bonds and 11 aromatic bonds .


Chemical Reactions Analysis

The reactivity of this compound would depend on the specific conditions and reagents used. The amide group could potentially undergo hydrolysis, and the benzoate group could participate in esterification reactions .

Scientific Research Applications

Photopolymerization Processes

A notable application of structurally related compounds can be found in the field of photopolymerization. For instance, research has introduced a new alkoxyamine bearing a chromophore group directly linked to the aminoxyl function, which shows significant efficiency under UV irradiation for generating corresponding alkyl and nitroxide radicals. This innovation contributes to the development of nitroxide-mediated photopolymerization processes, indicating the potential utility of similar compounds in advancing polymer chemistry and materials science (Guillaneuf et al., 2010).

Catalyzed Synthesis Techniques

Another area of application is in the catalyzed synthesis of various compounds. Research has shown that CH-acidic 1,3-dicarbonyl compounds react with benzylic alcohols to yield 2-benzylated products efficiently under mild conditions using iron chloride hexahydrate as a catalyst. This method demonstrates the role of related chemical structures in facilitating the synthesis of pharmaceutically relevant compounds, showcasing a broad potential in medicinal chemistry (Kischel et al., 2007).

Renewable Chemical Production

In the context of sustainable and renewable chemicals, a study highlights the use of silica molecular sieves containing Lewis acid centers for catalyzing Diels–Alder and dehydrative aromatization reactions between ethylene and renewable furans. This process aims at producing biobased precursors for terephthalic acid, a key component in the manufacture of polyethylene terephthalate (PET), suggesting the importance of such chemical structures in the development of renewable materials (Pacheco et al., 2015).

properties

IUPAC Name

methyl 4-[[2-[[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]amino]-2-oxoacetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O6/c1-11-10-15(12(2)27-11)16(22)8-9-20-17(23)18(24)21-14-6-4-13(5-7-14)19(25)26-3/h4-7,10,16,22H,8-9H2,1-3H3,(H,20,23)(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHFLOGWXJFATBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(CCNC(=O)C(=O)NC2=CC=C(C=C2)C(=O)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(2-((3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)amino)-2-oxoacetamido)benzoate

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